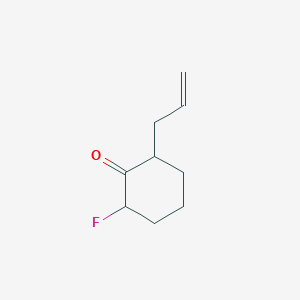
2-Allyl-6-fluorocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-6-fluorocyclohexan-1-one is an organic compound characterized by the presence of an allyl group and a fluorine atom attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Allylation of 2-Fluorocyclohexanone
Starting Material: 2-Fluorocyclohexanone
Reagents: Allyl bromide, base (e.g., potassium carbonate)
Solvent: Acetone or DMF (Dimethylformamide)
Conditions: Reflux for several hours
Procedure: The reaction involves the nucleophilic substitution of the fluorine atom by the allyl group in the presence of a base, resulting in the formation of 2-Allyl-6-fluorocyclohexan-1-one.
-
Industrial Production Methods
Large-Scale Synthesis: The industrial synthesis of this compound typically involves continuous flow reactors to ensure efficient mixing and heat transfer.
Catalysts: Transition metal catalysts (e.g., palladium or nickel) may be used to enhance the reaction rate and selectivity.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the allyl group can lead to the formation of 2-Fluoro-6-oxo-cyclohexanone.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperatures
Products: Reduction of the carbonyl group results in the formation of 2-Allyl-6-fluorocyclohexanol.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Room temperature or under UV light
Products: Substitution reactions can introduce other functional groups at the allyl position, leading to various derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: 2-Allyl-6-fluorocyclohexan-1-one serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways involving fluorinated compounds.
Medicine
Drug Development: Due to its unique structure, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-Allyl-6-fluorocyclohexan
Properties
Molecular Formula |
C9H13FO |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
2-fluoro-6-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C9H13FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2,7-8H,1,3-6H2 |
InChI Key |
RIDRSQFKFUVHEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


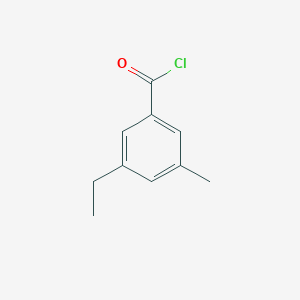

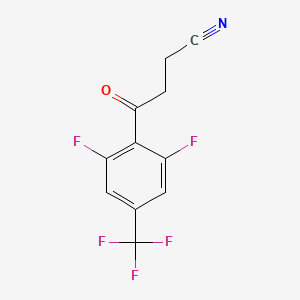


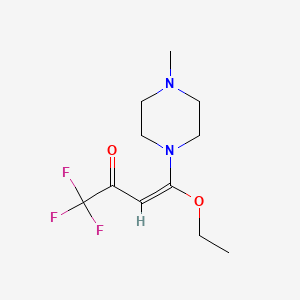



![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)
![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
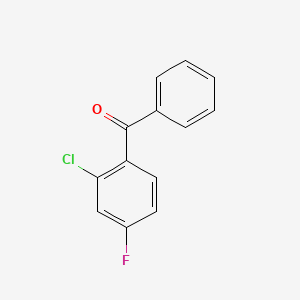
![N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12847970.png)
![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
